3-(2,6-Dimethoxyphenyl)propionitrile
Description
3-(2,6-Dimethoxyphenyl)propionitrile is a nitrile-containing organic compound characterized by a propionitrile backbone substituted with a 2,6-dimethoxyphenyl group. The methoxy substituents on the aromatic ring likely enhance solubility in polar solvents compared to non-polar analogs, while the nitrile group offers reactivity for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines) .
Properties
IUPAC Name |
3-(2,6-dimethoxyphenyl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-10-6-3-7-11(14-2)9(10)5-4-8-12/h3,6-7H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKQZUJXZCJZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-(2,6-Dimethoxyphenyl)propionitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: The compound is used in the manufacture of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-(2,6-Dimethoxyphenyl)propionitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-(2,6-Dimethoxyphenyl)propionitrile with structurally related nitrile derivatives based on substituent effects, molecular properties, and applications inferred from the evidence:
*Calculated molecular weight based on formula.
Key Observations:
- Substituent Effects: Methoxy vs. In contrast, the chloro substituents in 3-(2,6-Dichlorophenoxy)propanenitrile are electron-withdrawing, likely improving stability and lipophilicity for agrochemical applications . Morpholine Ring: The dimethylmorpholine substituent in 3-(2,6-Dimethylmorpholin-4-yl)propionitrile introduces a tertiary amine, which may improve bioavailability and binding affinity in drug candidates compared to purely aromatic analogs .
Reactivity :
- Applications: Methoxy and morpholine-substituted nitriles are more likely to serve as pharmaceutical intermediates due to their polar functional groups. Chlorinated derivatives, like 3-(2,6-Dichlorophenoxy)propanenitrile, may find use in agrochemicals due to enhanced stability .
Research Findings and Limitations
Notes and Considerations
- Experimental studies (e.g., solubility assays, reactivity profiling) are needed to validate these hypotheses.
- Regulatory and safety data for the listed compounds vary; for example, 3-(2,6-Dichlorophenoxy)propanenitrile may require handling precautions due to halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
